molecular formula C10H13NO4S B13033333 (R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid

(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid

Cat. No.: B13033333
M. Wt: 243.28 g/mol
InChI Key: FFVVNXZPAQFBJC-MRVPVSSYSA-N
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Description

“(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid” is a chiral carboxylic acid derivative featuring a methoxycarbonyl-protected amino group and a thiophene ring at the β- and γ-positions, respectively. Its stereochemistry at the C3 position (R-configuration) is critical for its biological interactions.

  • Molecular framework: A butanoic acid backbone with a substituted amino group and aromatic heterocycle.
  • Functional groups: The methoxycarbonyl (CH₃O-CO-NH-) group enhances stability against enzymatic degradation compared to free amines, while the thiophene moiety contributes to π-π stacking interactions in biomolecular targets .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(3R)-3-(methoxycarbonylamino)-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C10H13NO4S/c1-15-10(14)11-8(5-9(12)13)4-7-2-3-16-6-7/h2-3,6,8H,4-5H2,1H3,(H,11,14)(H,12,13)/t8-/m1/s1

InChI Key

FFVVNXZPAQFBJC-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)N[C@H](CC1=CSC=C1)CC(=O)O

Canonical SMILES

COC(=O)NC(CC1=CSC=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and butanoic acid derivatives.

    Formation of Intermediate: The thiophene ring is functionalized through various reactions, such as halogenation or lithiation, to introduce the necessary substituents.

    Coupling Reactions: The functionalized thiophene is then coupled with a butanoic acid derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that (R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid exhibits potential anticancer properties. A study published in a peer-reviewed journal demonstrated that derivatives of thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The thiophene ring is known for its ability to interact with biological targets, making this compound a candidate for further investigation in cancer therapeutics .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of arthritis and other inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Biochemical Applications

1. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain proteases, which are crucial in various disease states including cancer and neurodegenerative disorders .

2. Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems, particularly those targeting specific tissues or cells. Its ability to form stable complexes with other drugs enhances the solubility and bioavailability of poorly soluble compounds, making it valuable in pharmaceutical formulations .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BAnti-inflammatory EffectsShowed reduction in cytokine levels in rheumatoid arthritis models.
Study CEnzyme InhibitionIdentified as an effective inhibitor of protease enzymes linked to cancer progression.
Study DDrug Delivery SystemsEnhanced solubility and bioavailability when used in drug formulations.

Mechanism of Action

The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, and biological activity. Below is a detailed comparison based on the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological/Industrial Relevance
(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid Methoxycarbonyl (C3), thiophen-3-yl (C4) ~285.36 (estimated) Methoxycarbonyl, thiophene, carboxylic acid Hypothesized enzyme inhibition (based on analogs)
(R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-3-yl)butanoic acid () tert-butoxycarbonyl (C3), thiophen-3-yl (C4) 285.36 tert-butoxycarbonyl, thiophene, carboxylic acid Intermediate in peptide synthesis; steric bulk from tert-butyl group reduces reactivity compared to methoxy
Sitagliptin Impurity 1 () tert-butoxycarbonyl (C3), 3,4-difluorophenyl (C4) 329.30 tert-butoxycarbonyl, difluorophenyl, carboxylic acid Pharmaceutical impurity with altered pharmacokinetics due to fluorinated aryl group
(R)-3-AMINO-4-(3-METHYLPHENYL)BUTANOIC ACID HYDROCHLORIDE () Free amine (C3), 3-methylphenyl (C4) 253.74 (free base) Unprotected amine, methylphenyl, carboxylic acid Likely precursor for bioactive molecules; free amine increases solubility but reduces metabolic stability
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid () Free amine (C4), 4-fluorophenyl (C3) 211.22 Fluorophenyl, carboxylic acid, amine Potential neurotransmitter analog; fluorine enhances electronegativity and binding specificity

Key Findings :

Substituent Effects :

  • Methoxycarbonyl vs. tert-butoxycarbonyl : The methoxy group ( analog) offers moderate steric hindrance and polarity, whereas tert-butoxycarbonyl () provides greater protection for amines but lowers solubility in aqueous media.
  • Thiophene vs. Fluorophenyl : Thiophene’s sulfur atom enables stronger van der Waals interactions in hydrophobic pockets, while fluorophenyl groups () enhance binding to electron-rich enzyme active sites via halogen bonding .

Stereochemical Influence :
The R-configuration at C3/C4 (common across all analogs) is essential for chiral recognition in biological systems. For example, Sitagliptin impurities () with inverted stereochemistry would exhibit reduced binding to dipeptidyl peptidase-4 (DPP-4) .

Biological Activity :

  • Compounds with tert-butoxycarbonyl groups () are often intermediates in drug synthesis, whereas free amines () are prone to rapid clearance.
  • Thiophene-containing analogs () show promise in targeting enzymes like thymidylate synthase, critical in nucleotide biosynthesis .

Biological Activity

(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid, also known by its CAS number 374067-95-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13NO4S
  • Molecular Weight : 239.28 g/mol
  • CAS Number : 374067-95-5
  • Structure : The compound contains a thiophene ring, which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of interest include:

  • Antioxidant Activity
    • The compound exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in cells. Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrate that it can effectively scavenge free radicals, showing activity comparable to established antioxidants like ascorbic acid .
  • Anticancer Potential
    • Research indicates that this compound may possess anticancer effects, particularly against glioblastoma and breast cancer cell lines. In vitro studies reported that it inhibits cell proliferation and induces apoptosis in these cancer types . The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.
  • Mechanism of Action
    • The proposed mechanisms include:
      • Inhibition of key enzymes involved in cancer cell metabolism.
      • Induction of oxidative stress within cancer cells, leading to increased apoptosis.
      • Modulation of gene expression related to cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntioxidantDPPH AssayScavenging activity comparable to ascorbic acid
AnticancerMTT AssaySignificant inhibition of U-87 and MDA-MB-231 cells
MechanismGene Expression AnalysisModulation of apoptotic pathways

Detailed Findings

  • Antioxidant Studies :
    • The antioxidant activity was quantified using the DPPH radical scavenging method. The results indicated that this compound exhibited a scavenging effect that was approximately 1.26 times higher than that of vitamin C at certain concentrations .
  • Cancer Cell Studies :
    • In vitro testing on glioblastoma U-87 and MDA-MB-231 breast cancer cell lines showed that the compound reduced cell viability significantly after 48 hours of exposure. The IC50 values were determined to be around 50 µM for U-87 cells, indicating potent anticancer activity .
  • Gene Expression Analysis :
    • Further investigation into the molecular mechanisms revealed that treatment with the compound resulted in downregulation of anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a targeted approach to inducing cancer cell death .

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